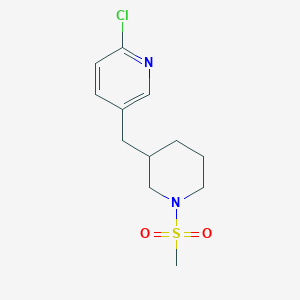
2-Chloro-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-5-[(1-methylsulfonylpiperidin-3-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-18(16,17)15-6-2-3-11(9-15)7-10-4-5-12(13)14-8-10/h4-5,8,11H,2-3,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHMAQQSMKVNSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)CC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
2-Chloro-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine, with the CAS number 1316225-94-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Properties
- Molecular Formula : CHClNOS
- Molecular Weight : 288.79 g/mol
- IUPAC Name : 2-chloro-5-[(1-methylsulfonylpiperidin-3-yl)methyl]pyridine
The compound is characterized by its unique structure, which includes a pyridine ring substituted with a chlorinated moiety and a piperidine group linked via a methylsulfonyl functional group.
Biological Activity
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structural features have shown promising results in inhibiting cancer cell proliferation:
| Compound | Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|---|
| 7d | MDA-MB-231 | 1.0 | Induces apoptosis via caspase activation |
| 10c | HepG2 | 5.0 | Cell cycle arrest and apoptosis |
These findings suggest that compounds with similar structures may exhibit significant anticancer activity through mechanisms involving apoptosis and cell cycle modulation .
Microtubule Destabilization
Another area of research has focused on the ability of related compounds to act as microtubule-destabilizing agents. For example, certain derivatives have been shown to inhibit microtubule assembly at concentrations as low as 20 μM, suggesting that they could serve as potential chemotherapeutic agents targeting microtubule dynamics in cancer cells .
The biological activity of this compound and its analogs can be attributed to their interaction with various molecular targets:
- Microtubule Dynamics : By disrupting microtubule assembly, these compounds can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.
- Caspase Activation : Enhanced caspase activity has been observed in treated cancer cells, indicating a pathway for programmed cell death.
- Cell Cycle Regulation : Some studies suggest that these compounds may interfere with specific phases of the cell cycle, leading to reduced cell proliferation.
Case Studies
Several case studies have documented the effects of similar compounds on various cancer cell lines:
-
Breast Cancer (MDA-MB-231) :
- Treatment with compound 7d resulted in morphological changes consistent with apoptosis.
- Caspase-3 activity was significantly increased at concentrations above 1 μM.
-
Liver Cancer (HepG2) :
- Compound 10c demonstrated effective growth inhibition with an IC value of approximately 5 μM.
- Flow cytometry analysis indicated G0/G1 phase arrest.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


